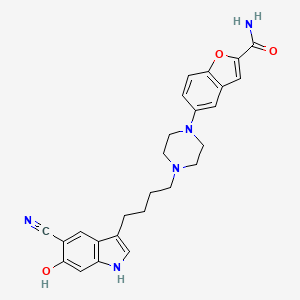
Vilazodone metabolite M13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vilazodone metabolite M13, also known as 6-hydroxyvilazodone, is a significant metabolite of the antidepressant drug vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, used primarily for the treatment of major depressive disorder. The metabolite M13 is formed through the hydroxylation of vilazodone and plays a role in the drug’s pharmacokinetics and pharmacodynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vilazodone metabolite M13 involves the hydroxylation of vilazodone. This can be achieved through various chemical reactions, including:
-
Hydroxylation Reaction: : The primary method involves the introduction of a hydroxyl group (-OH) to the vilazodone molecule. This can be done using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
-
Catalytic Oxidation: : Another method involves the use of catalytic systems, such as cytochrome P450 enzymes, which mimic the metabolic processes in the human liver. This biocatalytic approach is often used in laboratory settings to study drug metabolism.
Industrial Production Methods
Industrial production of this compound typically follows the same principles as laboratory synthesis but on a larger scale. The process involves:
-
Bulk Synthesis: : Large-scale hydroxylation reactions using industrial oxidizing agents and catalysts.
-
Purification: : The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain high-purity M13.
Análisis De Reacciones Químicas
Types of Reactions
Vilazodone metabolite M13 undergoes several types of chemical reactions, including:
-
Oxidation: : Further oxidation of M13 can lead to the formation of other metabolites.
-
Reduction: : Reduction reactions can convert M13 back to vilazodone or other reduced forms.
-
Substitution: : Nucleophilic substitution reactions can introduce different functional groups to the M13 molecule.
Common Reagents and Conditions
-
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and iron(III) chloride (FeCl₃).
-
Reducing Agents: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Catalysts: : Cytochrome P450 enzymes, iron catalysts, and other transition metal catalysts.
Major Products Formed
The major products formed from the reactions of this compound include further oxidized metabolites, reduced forms of vilazodone, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Vilazodone metabolite M13 has several scientific research applications:
-
Pharmacokinetic Studies: : Understanding the metabolism of vilazodone and its metabolites helps in optimizing dosage and improving therapeutic efficacy.
-
Drug Interaction Studies: : Investigating how M13 interacts with other drugs can provide insights into potential drug-drug interactions.
-
Biological Research: : Studying the effects of M13 on various biological systems can help in understanding its role in the pharmacodynamics of vilazodone.
-
Industrial Applications: : M13 can be used as a reference standard in the quality control of vilazodone production.
Mecanismo De Acción
The mechanism of action of vilazodone metabolite M13 involves its interaction with serotonin receptors and transporters. As a hydroxylated form of vilazodone, M13 retains some of the pharmacological properties of the parent compound. It acts on the serotonin transporter (SERT) and the 5-HT1A receptor, contributing to the overall antidepressant effects of vilazodone. The exact molecular targets and pathways involved in the action of M13 are still under investigation.
Comparación Con Compuestos Similares
Vilazodone metabolite M13 can be compared with other similar compounds, such as:
-
Vilazodone Metabolite M10: : The carboxylic acid derivative of vilazodone.
-
Vilazodone Metabolite M17: : The butyric acid derivative of the indole fragment of vilazodone.
-
Other SSRIs: : Metabolites of other SSRIs like fluoxetine, sertraline, and paroxetine.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which influences its pharmacokinetic and pharmacodynamic properties. Unlike other metabolites, M13 retains significant activity at serotonin receptors, contributing to the therapeutic effects of vilazodone.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better appreciate its role in the pharmacology of vilazodone and its potential impact on the treatment of major depressive disorder.
Propiedades
Número CAS |
714950-70-6 |
|---|---|
Fórmula molecular |
C26H27N5O3 |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
5-[4-[4-(5-cyano-6-hydroxy-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H27N5O3/c27-15-19-12-21-17(16-29-22(21)14-23(19)32)3-1-2-6-30-7-9-31(10-8-30)20-4-5-24-18(11-20)13-25(34-24)26(28)33/h4-5,11-14,16,29,32H,1-3,6-10H2,(H2,28,33) |
Clave InChI |
MNIHRTDFBFRLJY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C(=C3)O)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


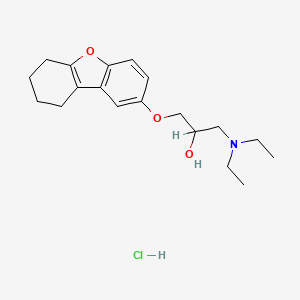
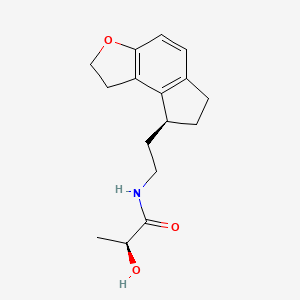
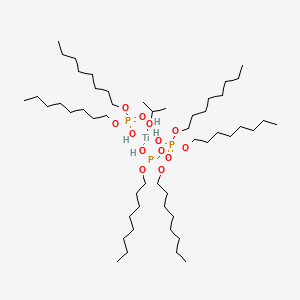
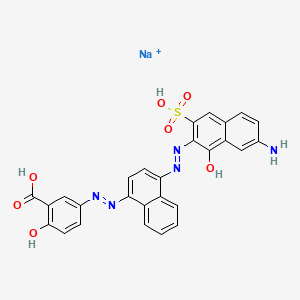

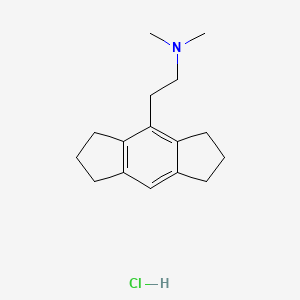
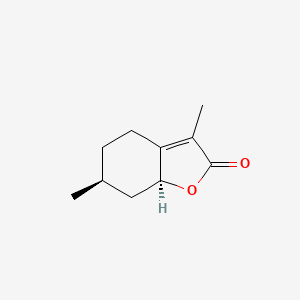
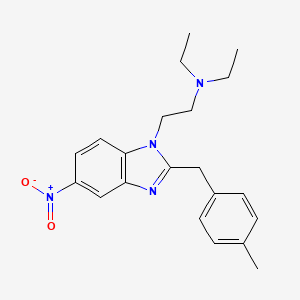
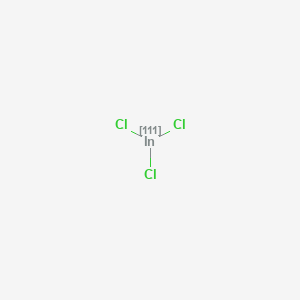
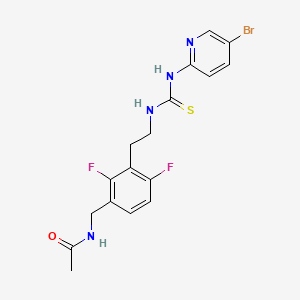
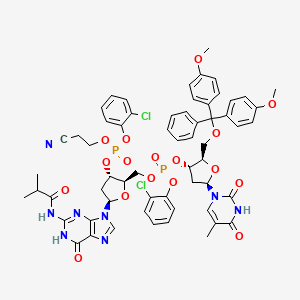
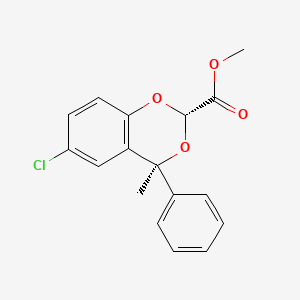
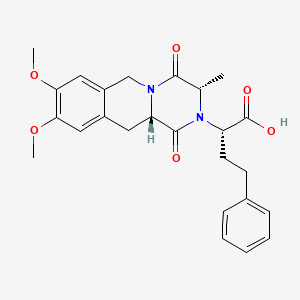
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
